molecular formula C11H7BrN2O2S2 B14896747 5-bromo-N-(4-cyanophenyl)thiophene-2-sulfonamide

5-bromo-N-(4-cyanophenyl)thiophene-2-sulfonamide

Cat. No.: B14896747
M. Wt: 343.2 g/mol
InChI Key: UONZHTCLSBHLNB-UHFFFAOYSA-N
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Description

5-bromo-N-(4-cyanophenyl)thiophene-2-sulfonamide is a chemical compound with the molecular formula C11H7BrN2O2S2 and a molecular weight of 343.22 g/mol . This compound is characterized by the presence of a bromine atom, a cyanophenyl group, and a thiophene-2-sulfonamide moiety. It is used primarily in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-cyanophenyl)thiophene-2-sulfonamide typically involves the reaction of 5-bromothiophene-2-sulfonamide with 4-cyanophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-cyanophenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

5-bromo-N-(4-cyanophenyl)thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-cyanophenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(4-cyanophenyl)thiophene-2-sulfonamide is unique due to the presence of both a cyanophenyl group and a thiophene-2-sulfonamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C11H7BrN2O2S2

Molecular Weight

343.2 g/mol

IUPAC Name

5-bromo-N-(4-cyanophenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C11H7BrN2O2S2/c12-10-5-6-11(17-10)18(15,16)14-9-3-1-8(7-13)2-4-9/h1-6,14H

InChI Key

UONZHTCLSBHLNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NS(=O)(=O)C2=CC=C(S2)Br

Origin of Product

United States

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